molecular formula C12H15ClN2O2 B1665090 1-Pyrrolidinecarboxamide, 3-(3-chlorophenoxy)-N-methyl- CAS No. 28482-91-9

1-Pyrrolidinecarboxamide, 3-(3-chlorophenoxy)-N-methyl-

Cat. No. B1665090
CAS RN: 28482-91-9
M. Wt: 254.71 g/mol
InChI Key: NBWFTBLPNAIEQP-UHFFFAOYSA-N
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Description

AHR-2666 is a skeletal muscle relaxant.

Scientific Research Applications

  • Metabolism and Disposition : The compound is readily absorbed and rapidly excreted in rats, dogs, and humans. It undergoes several metabolic transformations, including aromatic ring hydroxylation, oxidation, dealkylation, and oxidative ring opening of the pyrrolidine ring (Turnbull et al., 1976).

  • Synthesis and Characterization of Polyamides : New polyamides synthesized using this compound and aromatic diamines exhibit various properties, such as high yield, solubility in polar solvents, and thermal stability. These polyamides have potential applications in industrial and scientific fields (Faghihi & Mozaffari, 2008).

  • Synthesis of Pharmacologically Interesting Derivatives : A study explored the synthesis of new substituted 1H-1-pyrrolylcarboxamides, which are of interest in pharmacology. These compounds were synthesized via acyl chlorides, demonstrating the versatility of the compound in synthesizing potentially bioactive molecules (Bijev, Prodanova, & Nankov, 2003).

  • Molecular Interaction Studies : Research on the molecular interaction of a related compound with the CB1 cannabinoid receptor provides insights into the binding interactions and possible antagonist activity of derivatives of 1-Pyrrolidinecarboxamide (Shim et al., 2002).

  • Anticonvulsant Enaminones Study : The crystal structures of anticonvulsant enaminones related to this compound have been determined, offering insights into their potential therapeutic applications (Kubicki, Bassyouni, & Codding, 2000).

  • Synthesis in Cycloaddition Reactions : A study investigating the synthesis of pyrrolidines in cycloaddition reactions highlights the importance of these compounds in medicine and industry, such as in the development of dyes or agrochemical substances (Żmigrodzka et al., 2022).

  • Polymorphism Study : Research on the synthesis and polymorphism of a pyridine-2,6-dicarboxamide derivative, which is closely related to 1-Pyrrolidinecarboxamide, shows the compound's potential in developing new materials with varied properties (Özdemir et al., 2012).

  • Stereoselective Synthesis Applications : The compound has been used in the stereoselective synthesis of intermediates in antibiotic preparation, demonstrating its utility in complex organic syntheses (Lall et al., 2012).

  • Study of Electronic Properties and Interaction Landscapes : Research on N-(Chlorophenyl)pyridinecarboxamides, closely related to the compound , provides insights into their electronic properties and potential applications in materials science (Gallagher et al., 2022).

  • Investigation of Monoamine Oxidase Inhibition : Derivatives of the compound have been investigated for their potential as monoamine oxidase inhibitors, indicating possible applications in neurological disorders (Williams & Lawson, 1998).

properties

CAS RN

28482-91-9

Product Name

1-Pyrrolidinecarboxamide, 3-(3-chlorophenoxy)-N-methyl-

Molecular Formula

C12H15ClN2O2

Molecular Weight

254.71 g/mol

IUPAC Name

3-(3-chlorophenoxy)-N-methylpyrrolidine-1-carboxamide

InChI

InChI=1S/C12H15ClN2O2/c1-14-12(16)15-6-5-11(8-15)17-10-4-2-3-9(13)7-10/h2-4,7,11H,5-6,8H2,1H3,(H,14,16)

InChI Key

NBWFTBLPNAIEQP-UHFFFAOYSA-N

SMILES

CNC(=O)N1CCC(C1)OC2=CC(=CC=C2)Cl

Canonical SMILES

CNC(=O)N1CCC(C1)OC2=CC(=CC=C2)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

3-(3-chlorophenoxy)-1-methylcarbamoylpyrrolidine
AHR 2666
AHR-2666

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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